molecular formula C19H17FN2O2 B2975472 1-(2-Fluorobenzyl)-4-(4-methylbenzyl)-1,4-dihydro-2,3-pyrazinedione CAS No. 902862-08-2

1-(2-Fluorobenzyl)-4-(4-methylbenzyl)-1,4-dihydro-2,3-pyrazinedione

Cat. No. B2975472
M. Wt: 324.355
InChI Key: KBUYIMRKLVOCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorobenzyl)-4-(4-methylbenzyl)-1,4-dihydro-2,3-pyrazinedione is a chemical compound with potential applications in scientific research. This compound is also known as FMPD, and it has been studied for its effects on various biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of FMPD is not fully understood, but it is thought to involve modulation of ion channels in the brain. Specifically, FMPD has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This modulation of ion channel activity may underlie the potential therapeutic effects of FMPD in neurological disorders.

Biochemical And Physiological Effects

FMPD has been shown to have a range of biochemical and physiological effects, including modulation of ion channel activity, changes in cellular signaling pathways, and alterations in gene expression. These effects may have implications for a range of scientific research areas, including neuroscience, cancer research, and drug discovery.

Advantages And Limitations For Lab Experiments

One advantage of FMPD is that it has been well-studied in various research contexts, and its synthesis method has been optimized for high yield and purity. Additionally, FMPD has shown potential therapeutic effects in neurological disorders and may have applications in other areas of scientific research. However, one limitation of FMPD is that its mechanism of action is not fully understood, which may limit its potential applications in certain research contexts.

Future Directions

There are several future directions for research on FMPD, including further studies of its mechanism of action and potential therapeutic applications. Additionally, FMPD could be used as a tool for investigating the role of ion channels in various physiological and pathological processes. Finally, FMPD could be modified to create new compounds with enhanced therapeutic potential or improved pharmacokinetic properties.

Synthesis Methods

The synthesis of FMPD involves several steps, including the reaction of 2-fluorobenzylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to yield the desired product, 1-(2-Fluorobenzyl)-4-(4-methylbenzyl)-1,4-dihydro-2,3-pyrazinedione. This synthesis method has been optimized for high yield and purity, and it has been used in various research studies.

Scientific Research Applications

FMPD has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, FMPD has been studied for its effects on cellular signaling pathways, which could have implications for cancer research and drug discovery.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-14-6-8-15(9-7-14)12-21-10-11-22(19(24)18(21)23)13-16-4-2-3-5-17(16)20/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUYIMRKLVOCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorobenzyl)-4-(4-methylbenzyl)-1,4-dihydro-2,3-pyrazinedione

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